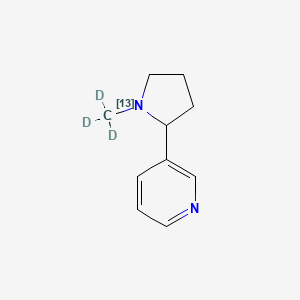

(+/-)-Nicotine-13CD3

Beschreibung

BenchChem offers high-quality (+/-)-Nicotine-13CD3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Nicotine-13CD3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[1-(trideuterio(113C)methyl)pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676247 | |

| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909014-86-4 | |

| Record name | 3-[1-(~13~C,~2~H_3_)Methylpyrrolidin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 909014-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of (+/-)-Nicotine-¹³CD₃ in Quantitative Bioanalysis

Executive Summary: This guide provides a comprehensive technical overview of (+/-)-Nicotine-¹³CD₃, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and elucidate its critical role in modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The narrative is structured to provide researchers, scientists, and drug development professionals with not only the methodology but also the scientific rationale underpinning its use, ensuring the generation of robust and trustworthy data in pharmacokinetic, metabolic, and toxicological studies.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Trust

In quantitative bioanalysis, achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability from sample to sample. Factors such as ion suppression in the mass spectrometer source, inconsistent sample extraction recovery, and volumetric transfer errors can compromise data integrity.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues. The technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte into every sample, calibrator, and quality control at the earliest stage of the workflow. This SIL compound, or internal standard (IS), possesses several key characteristics:

-

Identical Chemical Properties: It co-elutes with the unlabeled (native) analyte during chromatographic separation.

-

Identical Extraction & Ionization Behavior: It experiences the same degree of loss during sample preparation and the same level of ion suppression or enhancement during mass spectrometric analysis.

-

Mass Differentiation: It is readily distinguished from the native analyte by the mass spectrometer due to the mass difference imparted by the isotopic labels (e.g., ²H, ¹³C, ¹⁵N).

By calculating the peak area ratio of the native analyte to the SIL internal standard, variations introduced during the analytical process are effectively normalized. This ensures that the final calculated concentration is a true and accurate reflection of the analyte's presence in the original sample. (+/-)-Nicotine-¹³CD₃ is an exemplary internal standard designed precisely for this purpose.

Physicochemical Properties of (+/-)-Nicotine-¹³CD₃

The precise characterization of the internal standard is fundamental to its application. The incorporation of one Carbon-13 atom and three deuterium atoms provides a +4 Dalton mass shift from the most common isotopologue of unlabeled nicotine, which is ideal for preventing isotopic crosstalk in mass spectrometry.

| Property | Value | Source |

| Chemical Name | 3-[1-(trideuterio(1-¹³C)methyl)pyrrolidin-2-yl]pyridine | [1] |

| Molecular Formula | ¹³C C₉ ²H₃ H₁₁ N₂ | [1] |

| Molecular Weight | 166.24 g/mol | [1][2] |

| CAS Number | 909014-86-4 | [1][2] |

| Isotopic Labeling | Methyl-¹³C, d₃ | [1] |

| Mass Shift vs. Unlabeled | M+4 | |

| Typical Isotopic Purity | ≥98-99% | [3] |

Note on Nomenclature: It is critical to distinguish (+/-)-Nicotine-¹³CD₃ (MW: 166.24 g/mol ) from other deuterated forms like Nicotine-d₃ (MW: 165.25 g/mol ), which contains only deuterium labels.[3][4][5] The compound discussed herein incorporates both carbon-13 and deuterium, providing a larger mass shift.

Core Applications in Bioanalytical Research

The unique properties of (+/-)-Nicotine-¹³CD₃ make it an indispensable tool for a variety of research applications.

-

Pharmacokinetic (PK) Studies: Accurate quantification of nicotine in biological fluids over time is essential for determining absorption rates, distribution volumes, elimination half-lives, and metabolic clearance.[2] Using a stable isotope-labeled standard ensures that the derived PK parameters are reliable.

-

Metabolic Pathway Elucidation: The specific placement of the isotopic labels on the N-methyl group is a deliberate choice.[2] This position is a primary site of metabolic activity. By tracking the labeled methyl group through various biotransformation pathways, researchers can gain clear insights into the formation of metabolites like cotinine and nornicotine.

-

Distinguishing Exogenous Nicotine: In studies involving the administration of nicotine, the isotopic signature of (+/-)-Nicotine-¹³CD₃ ensures that the detected signal originates exclusively from the administered dose, differentiating it from any potential endogenous or environmental nicotine exposure.[2]

-

Bioequivalence and In Vitro-In Vivo Correlation (IVIVC): In the development of nicotine replacement therapies or other delivery systems, this internal standard is used in studies to compare the bioavailability of different formulations and to establish correlations between in vitro drug release and in vivo absorption profiles.

Experimental Workflow: Quantification of Nicotine in Human Plasma

This section outlines a representative protocol for the quantification of nicotine in human plasma using LC-MS/MS with (+/-)-Nicotine-¹³CD₃ as the internal standard.

Workflow Overview

Caption: High-level workflow for nicotine quantification in plasma.

Step-by-Step Protocol

1. Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of unlabeled nicotine and a 1 mg/mL stock solution of (+/-)-Nicotine-¹³CD₃ in methanol.

-

From the unlabeled stock, prepare a series of working standard solutions to spike into blank plasma, creating a calibration curve (e.g., 0.5 - 500 ng/mL).

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the (+/-)-Nicotine-¹³CD₃ stock.

2. Sample Preparation:

-

Rationale: This multi-step process removes interfering matrix components (proteins, lipids) and concentrates the analyte for improved sensitivity.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the working internal standard solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange polymer). This step provides further cleanup and concentration.[6]

-

Wash the SPE cartridge to remove residual interferences.

-

Elute the nicotine and internal standard from the cartridge with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation resolves nicotine from other compounds, while tandem mass spectrometry provides highly selective and sensitive detection.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to elute nicotine, typically starting at low %B and ramping up.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Example Transitions:

-

Nicotine: Q1: 163.1 m/z → Q3: 132.1 m/z

-

(+/-)-Nicotine-¹³CD₃ (IS): Q1: 167.1 m/z → Q3: 136.1 m/z

-

-

4. Data Analysis:

-

Integrate the peak areas for both the nicotine and the internal standard MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Nicotine) / (Area of IS).

-

Plot the PAR against the nominal concentration for the calibration standards and perform a linear regression to generate a calibration curve.

-

Quantify the nicotine concentration in the unknown samples by interpolating their PAR values from the calibration curve.

The Self-Validating System: Co-Elution and Mass Differentiation

The trustworthiness of the IDMS method is rooted in the internal standard's ability to perfectly mimic the analyte throughout the process. The following diagram illustrates this core principle.

Caption: The principle of co-elution and mass-based differentiation.

Because both compounds experience the same journey from sample matrix to detector, any loss or suppression affects both equally. The ratio between them remains constant, providing a highly accurate and self-validating measurement that corrects for experimental variability.

Conclusion

(+/-)-Nicotine-¹³CD₃ is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex bioanalytical studies. Its well-defined molecular weight of 166.24 g/mol and strategic isotopic labeling provide the necessary mass differentiation for its use as an ideal internal standard in isotope dilution mass spectrometry. By correcting for inevitable variations in sample preparation and instrument response, it imparts a level of accuracy and robustness that is essential for authoritative research in pharmacology, toxicology, and drug development.

References

-

National Center for Biotechnology Information. "Nicotine-d3 | C10H14N2 | CID 129848840 - PubChem". PubChem. Available at: [Link].

-

HPC Standards. "D3-Nicotine | 1X10MG | C10H11D3N2 | 685028 | 69980-24-1". Available at: [Link].

-

National Center for Biotechnology Information. "(+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762 - PubChem". PubChem. Available at: [Link].

-

Lee, J., et al. "A sensitive and specific assay for the simultaneous determination of plasma [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry". Journal of Chromatography B, 2005. Available at: [Link].

-

Zuccaro, P., et al. "A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring". Therapeutic Drug Monitoring, 1993. Available at: [Link].

-

Gmaj, A., et al. "Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples". Molecules, 2021. Available at: [Link].

-

Gray, T. R., et al. "Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry". Journal of analytical toxicology, 2010. Available at: [Link].

-

Benowitz, N. L., et al. "Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2". Biomedical mass spectrometry, 1982. Available at: [Link].

Sources

- 1. rac-Nicotine-13CD3 | CAS 909014-86-4 | LGC Standards [lgcstandards.com]

- 2. (+/-)-Nicotine-13CD3 | 909014-86-4 | Benchchem [benchchem.com]

- 3. DL-ニコチン-(メチル-d3) 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nicotine-d3 | C10H14N2 | CID 129848840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Isotope-Labeled Nicotine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing isotope-labeled nicotine, a critical tool for researchers in pharmacology, drug metabolism, and the neurosciences. The document details methodologies for the introduction of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes into the nicotine molecule. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as a practical resource for scientists and professionals in drug development. The synthesis of these labeled compounds is essential for a deeper understanding of nicotine's pharmacokinetics, metabolism, and interaction with nicotinic acetylcholine receptors (nAChRs).

Introduction: The Imperative for Isotope-Labeled Nicotine in Research

Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through complex interactions with the central and peripheral nervous systems. To unravel its intricate metabolic pathways, quantify its absorption and distribution, and probe its binding to nAChRs, researchers rely on isotopically labeled analogues. Stable isotopes such as deuterium, carbon-13, and nitrogen-15 serve as powerful tracers, allowing for the differentiation of administered nicotine from endogenous compounds and enabling precise quantification in biological matrices.[1]

The applications of isotope-labeled nicotine are extensive:

-

Pharmacokinetic and Metabolism Studies: Deuterium-labeled nicotine, such as 3',3'-dideuteronicotine, has been instrumental in determining the disposition kinetics and bioavailability of nicotine from various delivery systems.[2] The kinetic isotope effect, where the heavier deuterium atom can slow metabolic processes, provides insights into the enzymatic pathways responsible for nicotine degradation.

-

Neuroimaging Studies: Nicotine labeled with positron-emitting isotopes, often synthesized from ¹³C or ¹⁵N precursors, is used in Positron Emission Tomography (PET) to visualize and quantify nAChRs in the brain. This is crucial for understanding the neurobiology of addiction and various neurological disorders.

-

Quantitative Analysis: Isotope-labeled nicotine serves as an ideal internal standard in mass spectrometry-based assays for the accurate quantification of nicotine and its metabolites in complex biological samples like blood, urine, and saliva.

This guide will provide detailed synthetic protocols for preparing nicotine labeled with deuterium, carbon-13, and nitrogen-15, offering researchers the necessary tools to advance their understanding of this important molecule.

Synthetic Strategies for Isotope-Labeled Nicotine

The synthesis of isotope-labeled nicotine can be broadly categorized into two approaches: total synthesis from labeled precursors and late-stage introduction of the isotope into the nicotine scaffold or a close precursor. The choice of strategy depends on the desired labeling position and the availability of starting materials. A common and efficient strategy involves the synthesis of the nicotine precursor, (S)-nornicotine, followed by N-methylation with an isotopically labeled methyl group.

Synthesis of the Key Precursor: (S)-Nornicotine

The enantiomerically pure (S)-nornicotine is the natural precursor to (S)-nicotine in the tobacco plant. An efficient laboratory synthesis of (S)-nornicotine is paramount for the subsequent introduction of isotopic labels. One established route proceeds via the reduction of myosmine.[2]

Experimental Protocol: Synthesis of Racemic Nornicotine from Myosmine [2]

-

Myosmine Synthesis: Myosmine is prepared through the condensation of N-vinyl-2-pyrrolidone with ethyl nicotinate in the presence of a base like sodium methoxide, followed by acid-catalyzed cyclization.[2]

-

Reduction of Myosmine: Myosmine (1 equivalent) is dissolved in a mixture of methanol and water. Sodium borohydride (1.35 equivalents) is added portion-wise at 15°C. The reaction is stirred for 12 hours at 15°C and then for an additional 12 hours at room temperature.

-

Work-up and Purification: Methanol is removed under reduced pressure. The aqueous solution is basified with 40% NaOH to pH 14 and extracted with methyl tert-butyl ether (MTBE). The combined organic layers are dried over MgSO₄, filtered, and the solvent is evaporated. The crude nornicotine is purified by vacuum distillation to yield racemic nornicotine.

Enantiomeric Resolution of Nornicotine:

For the synthesis of biologically relevant (S)-nicotine, the racemic nornicotine must be resolved. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral acid, such as N-lauroyl-(R)-alanine.[2] The desired (S)-nornicotine can then be liberated by treatment with a base.

Deuterium-Labeled Nicotine ([²H]-Nicotine)

Deuterium labeling is often employed to investigate pharmacokinetic properties and metabolic pathways. The increased mass of deuterium can lead to a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration.

Synthesis of [N-methyl-d₃]-(S)-Nicotine

The most straightforward method to introduce a deuterium label is through the N-methylation of (S)-nornicotine using a deuterated methylating agent.

Experimental Protocol: N-methylation of (S)-Nornicotine with Methyl-d₃ Iodide

-

Reaction Setup: (S)-Nornicotine (1 equivalent) is dissolved in an appropriate solvent such as acetonitrile or DMF. A base, typically potassium carbonate (2-3 equivalents), is added to the solution.

-

Methylation: Methyl-d₃ iodide (CD₃I) (1.1-1.5 equivalents) is added to the mixture. The reaction is stirred at room temperature or slightly elevated temperature (40-60°C) until completion, which can be monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude [N-methyl-d₃]-(S)-nicotine is purified by flash column chromatography or vacuum distillation.

Synthesis of Ring-Deuterated Nicotine

Deuteration of the pyridine or pyrrolidine ring requires more specific synthetic strategies. For instance, deuteration at the C3 and C5 positions of the pyridine ring can be achieved through a ring-opening and ring-closing sequence involving Zincke imine intermediates.[3]

Conceptual Workflow for Pyridine Ring Deuteration

Caption: Workflow for pyridine ring deuteration via Zincke intermediates.

Carbon-13-Labeled Nicotine ([¹³C]-Nicotine)

Carbon-13 labeling is invaluable for NMR-based structural studies and as a tracer in metabolic flux analysis.

Synthesis of [N-methyl-¹³C]-(S)-Nicotine

Similar to the deuterium labeling of the methyl group, [¹³C]-methyl iodide is used to introduce the ¹³C label.

Experimental Protocol: N-methylation of (S)-Nornicotine with [¹³C]-Methyl Iodide

The protocol is identical to the one described for the synthesis of [N-methyl-d₃]-(S)-nicotine, with the substitution of methyl-d₃ iodide with [¹³C]-methyl iodide.

Synthesis of Ring-¹³C-Labeled Nicotine

Labeling the carbon skeleton of nicotine requires the use of ¹³C-labeled building blocks in a total synthesis approach. For instance, ¹³C-labeled nicotinic acid can be used as a precursor. Biosynthetic approaches using ¹³CO₂ have also been explored to produce labeled nicotine in tobacco plant cultures.[4][5][6]

Conceptual Pathway for Ring-¹³C-Labeling

Caption: General strategy for introducing ¹³C into the nicotine ring structure.

Nitrogen-15-Labeled Nicotine ([¹⁵N]-Nicotine)

Nitrogen-15 is a stable isotope of nitrogen that is particularly useful for NMR studies of protein-ligand interactions and for tracing nitrogen metabolism.

Synthesis of [Pyridine-¹⁵N]-(S)-Nicotine

A powerful method for introducing a ¹⁵N atom into the pyridine ring of nicotine involves a ring-opening/ring-closing strategy via Zincke imine intermediates, utilizing ¹⁵NH₄Cl as the nitrogen source.[3][7][8]

Experimental Protocol: Synthesis of [Pyridine-¹⁵N]-Nicotine [3][7]

-

Activation and Ring Opening: (S)-Nicotine is reacted with a suitable activating agent (e.g., triflic anhydride) followed by a secondary amine (e.g., dibenzylamine) to form the corresponding Zincke imine.

-

Nitrogen Exchange and Ring Closure: The Zincke imine is then treated with ¹⁵NH₄Cl and a base (e.g., sodium acetate) in a suitable solvent. This leads to the exchange of the ¹⁴N atom in the pyridine ring with ¹⁵N and subsequent ring closure to form [Pyridine-¹⁵N]-(S)-nicotine.

-

Purification: The product is purified by column chromatography to yield the desired ¹⁵N-labeled nicotine with high isotopic enrichment (>95%).[3][7]

Table 1: Summary of Synthetic Approaches for Isotope-Labeled Nicotine

| Isotope | Labeling Position | Precursor | Key Reagent | Synthetic Strategy |

| ²H | N-methyl | (S)-Nornicotine | CD₃I | Late-stage methylation |

| Pyridine Ring | Nicotine | D₂O / Deuterated Reagents | Ring-opening/closing | |

| ¹³C | N-methyl | (S)-Nornicotine | ¹³CH₃I | Late-stage methylation |

| Pyridine Ring | ¹³C-labeled precursors | - | Total synthesis / Biosynthesis | |

| ¹⁵N | Pyridine Ring | (S)-Nicotine | ¹⁵NH₄Cl | Ring-opening/closing |

Purification and Analytical Characterization

The purity and isotopic enrichment of the synthesized labeled nicotine must be rigorously confirmed.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of isotope-labeled nicotine.[9][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

Analytical Characterization

A combination of analytical techniques is used to confirm the identity, purity, and isotopic labeling of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure and can be used to determine the degree of deuteration by observing the disappearance or reduction of specific proton signals.[11][12]

-

²H NMR: Directly observes the deuterium nuclei, confirming the position of the label.[13][14]

-

¹³C NMR: Confirms the position of ¹³C labels and can show characteristic splitting patterns due to ¹³C-¹H or ¹³C-²H coupling.

-

¹⁵N NMR: Directly detects the ¹⁵N nucleus, confirming successful incorporation.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the labeled compound, with the mass shift corresponding to the number of incorporated isotopes.[15][16] High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the label based on the mass of the resulting fragments.[17][18]

-

Table 2: Expected Analytical Data for Isotope-Labeled Nicotine

| Labeled Nicotine | Technique | Expected Observation |

| [N-methyl-d₃]-Nicotine | ¹H NMR | Disappearance of the N-methyl singlet at ~2.1 ppm. |

| ²H NMR | A singlet corresponding to the CD₃ group. | |

| MS | Molecular ion peak shifted by +3 m/z units. | |

| [N-methyl-¹³C]-Nicotine | ¹H NMR | N-methyl singlet appears as a doublet due to ¹³C-¹H coupling. |

| ¹³C NMR | Enhanced signal for the N-methyl carbon. | |

| MS | Molecular ion peak shifted by +1 m/z unit. | |

| [Pyridine-¹⁵N]-Nicotine | ¹⁵N NMR | Signal corresponding to the pyridine nitrogen. |

| MS | Molecular ion peak shifted by +1 m/z unit. |

Conclusion

The synthesis of isotope-labeled nicotine is a critical enabling technology for a wide range of biomedical research. This guide has provided a detailed overview of the key synthetic strategies for introducing deuterium, carbon-13, and nitrogen-15 into the nicotine molecule. By leveraging established synthetic routes for nornicotine and employing modern methodologies for isotope incorporation, researchers can produce high-purity labeled compounds. The analytical techniques outlined herein are essential for validating the successful synthesis and isotopic enrichment of the final products. The availability of these powerful research tools will continue to be instrumental in advancing our understanding of the pharmacology, metabolism, and neurobiology of nicotine.

References

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Efficient Method of (S)-Nicotine Synthesis. Molecules. [Link]

-

Total enantioselective synthesis of (S)-Nicotine. University of Bath. [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Synthesis of 15N labelled 3,5‐dimethylpyridine. ResearchGate. [Link]

-

A versatile synthetic route to the preparation of 15N heterocycles. National Institutes of Health. [Link]

-

Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination. Royal Society of Chemistry. [Link]

-

the biosynthesis of nicotine from isotopically labeled nicotinic acids. OSTI.GOV. [Link]

-

The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids. Semantic Scholar. [Link]

-

A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. National Institutes of Health. [Link]

-

Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. [Link]

-

Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. ResearchGate. [Link]

-

The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids. ACS Publications. [Link]

-

Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. ACS Publications. [Link]

-

Nornicotine. Wikipedia. [Link]

-

Nicotinic Acid. Organic Syntheses. [Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

-

MS/MS (MS 2 ) product ion profiles. (A) Nicotine and (B) nicotine-13 CD 3. ResearchGate. [Link]

-

Biosynthesis of the pyrrolidine ring of nicotine : Feeding experiments with N15-labeled ornithine-2-C14. Scilit. [Link]

-

Stable isotope characterization of tobacco products: a determination of synthetic or natural nicotine authenticity. PubMed. [Link]

-

Biomarker-based dosimetry for e-cigarette users using stable-isotope labeled precursors and MS/. mediaTUM. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. National Institutes of Health. [Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

-

Natural abundance 2 H-NMR spectrum (76.7 MHz) of nicotine. ResearchGate. [Link]

-

Hydrogen–deuterium exchange. Wikipedia. [Link]

-

14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. [Link]

-

Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. National Institutes of Health. [Link]

-

How does mass spectroscopy of nicotine work?. Chemistry Stack Exchange. [Link]

-

Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]

-

Hydrogen deuterium exchange defines catalytically linked regions of protein flexibility in the catechol O-methyltransferase reaction. National Institutes of Health. [Link]

-

Ruthenium(II)‐Catalyzed Hydrogen Isotope Exchange of Pharmaceutical Drugs by C−H Deuteration and C−H Tritiation. ResearchGate. [Link]

-

Separation of Nicotine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. National Institutes of Health. [Link]

-

13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

-

Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. [Link]

-

Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]

Sources

- 1. Stable isotope characterization of tobacco products: A determination of synthetic or natural nicotine authenticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. THE BIOSYNTHESIS OF NICOTINE FROM ISOTOPICALLY LABELED NICOTINIC ACIDS (Journal Article) | OSTI.GOV [osti.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Separation of Nicotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. scholar.utc.edu [scholar.utc.edu]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

sample preparation for nicotine analysis in urine

Application Note: High-Performance Sample Preparation for Nicotine and Metabolites in Urine

Executive Summary

The accurate quantification of nicotine and its primary metabolites—cotinine and trans-3'-hydroxycotinine (3-HC)—in urine is the gold standard for assessing tobacco exposure, smoking cessation compliance, and nicotine replacement therapy (NRT) adherence. However, the urinary matrix presents unique challenges: high salt content, variable pH, and the presence of glucuronide conjugates that require hydrolysis.

This guide moves beyond generic "recipes" to provide a mechanistic understanding of sample preparation. We compare two validated workflows: Dilute-and-Shoot (D&S) for high-throughput screening and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for high-sensitivity confirmation.

Part 1: The Biochemistry of Extraction

To design a robust extraction, one must understand the analyte's behavior in the biological system. Nicotine is extensively metabolized in the liver (primarily by CYP2A6 and UGT enzymes).[1][2]

Key Chemical Constraints:

-

Basicity: Nicotine (

) and Cotinine ( -

Conjugation: A significant fraction (30–60%) of urinary nicotine and cotinine exists as N-glucuronides.[2] LC-MS/MS cannot detect these conjugates directly in the same channel as the free drug. Therefore, hydrolysis is mandatory if the goal is to measure "Total Nicotine Equivalents" (TNE).

Visualization: Metabolic Pathway & Hydrolysis Targets

The following diagram illustrates the metabolic cascade and identifies where enzymatic hydrolysis intervention is required.

Figure 1: Metabolic pathway of nicotine showing the necessity of hydrolysis to convert "silent" glucuronides back into detectable parent compounds.

Part 2: Pre-treatment Protocol (Enzymatic Hydrolysis)

Required for both D&S and SPE workflows when measuring Total Nicotine.

The Challenge: Glucuronides are polar and thermally labile. In-source fragmentation can sometimes mimic the parent drug, but enzymatic cleavage provides the only accurate quantitation.

Reagents:

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalents like B-One™). -

Buffer: 1.0 M Ammonium Acetate (pH 5.0).

Step-by-Step Protocol:

-

Aliquot: Transfer 200 µL of urine into a 2 mL 96-well plate or microcentrifuge tube.

-

Internal Standard: Add 20 µL of Deuterated Internal Standard Mix (Nicotine-d4, Cotinine-d3). Note: Adding IS before hydrolysis controls for enzyme efficiency and matrix effects.

-

Buffer Addition: Add 100 µL of Hydrolysis Buffer containing

-glucuronidase (approx. 5,000 units/mL activity). -

Incubation: Seal and incubate at 60°C for 2 hours .

-

Scientific Insight: While recombinant enzymes work faster (15 min), Helix pomatia is robust against the high salt content of urine.

-

-

Quench: Cool to room temperature.

Part 3: Extraction Strategies

Workflow A: High-Throughput "Dilute-and-Shoot" (D&S)

Best for: High-volume screening, compliance testing (high concentrations).

Logic: Modern triple-quadrupole mass spectrometers are sensitive enough to detect urinary nicotine (often >1000 ng/mL in smokers) without enrichment. We rely on dilution to reduce salt suppression.

Protocol:

-

Post-Hydrolysis: Take the hydrolyzed sample from Part 2.

-

Precipitation/Dilution: Add 700 µL of Acetonitrile (creates a 1:5 dilution factor relative to original urine).

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins and salts.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate.

-

Inject: 2–5 µL onto LC-MS/MS.

Critical Control: You must use a divert valve on the MS to send the first 1.0 min of flow to waste. This prevents non-retained salts from fouling the ion source.

Workflow B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Trace analysis (passive exposure), research pharmacokinetics, and "dirty" samples.

Logic: Nicotine is a base. By using a Mixed-Mode Cation Exchange sorbent (e.g., Oasis MCX or Strata-X-C), we can lock the nicotine onto the cartridge using charge (ionic bond) and wash away interferences with aggressive solvents that would strip a standard C18 cartridge.

Protocol:

-

Conditioning:

-

300 µL Methanol.

-

300 µL Water.

-

-

Loading:

-

Wash 1 (Acidic):

-

300 µL 2% Formic Acid in Water.

-

Purpose: Removes hydrophilic neutrals, proteins, and salts. Nicotine stays locked by ionic interaction.

-

-

Wash 2 (Organic):

-

300 µL 100% Methanol.

-

Purpose: Removes hydrophobic neutrals and fats. Nicotine stays locked. This step provides the superior cleanliness of MCX over C18.

-

-

Elution:

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A.

-

Visualization: The SPE Logic Flow

Figure 2: The mechanism of Mixed-Mode SPE. The "Lock-and-Key" ionic mechanism allows for aggressive organic washing (Step 2) that is impossible with standard C18 extraction.

Part 4: LC-MS/MS Conditions

The choice of chromatography is critical to separate nicotine from isobaric interferences.

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). Biphenyl offers better retention for aromatic amines.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

).-

Why High pH? At pH 9, nicotine is in its free base form, which improves peak shape and retention on reverse-phase columns compared to acidic conditions.

-

-

Flow Rate: 0.5 mL/min.

Part 5: Method Performance & Validation Data

The following data represents typical performance metrics comparing the two workflows (based on aggregated validation studies).

Table 1: Comparative Method Performance

| Metric | Dilute-and-Shoot (D&S) | MCX SPE (Solid Phase Extraction) |

| Limit of Quantitation (LOQ) | 5 – 10 ng/mL | 0.5 – 1.0 ng/mL |

| Linearity Range | 10 – 5,000 ng/mL | 1 – 2,000 ng/mL |

| Matrix Effect (Ion Suppression) | Moderate (20-40% suppression) | Minimal (< 10% suppression) |

| Recovery | 100% (No loss) | 85 – 95% |

| Sample Throughput | Very High (96 samples / 2 hrs) | Moderate (96 samples / 5 hrs) |

| Cost Per Sample | Low (< $1.00) | High ($4.00 - $6.00) |

Self-Validation Check (QC):

-

Internal Standard Response: If the IS area in a sample drops <50% compared to the calibration standard, the matrix effect is too high. The sample must be re-extracted using the SPE method or diluted further.

-

Ion Ratio: Monitor the transition ratio (Quantifier/Qualifier). For Nicotine (m/z 163

130 / 163

References

-

Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Cotinine in Urine by LC/MS/MS. Method No. 4027.03. Retrieved from [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[7] Handbook of Experimental Pharmacology, (192), 29–60. Retrieved from [Link]

-

Phenomenex. (2020).[8] Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS.[6][8][9] Technical Note TN-1161.[8] Retrieved from [Link]

-

McGuffey, J. E., et al. (2014).[6] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[6][9][10] PLoS ONE, 9(7), e101816. Retrieved from [Link]

-

Waters Corporation. (2021). Oasis MCX Extraction Protocol for Basic Drugs. Application Notebook. Retrieved from [Link]

Sources

- 1. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]

- 9. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

quantification of nicotine in e-liquids using isotope dilution

Application Note: Precision Quantification of Nicotine in E-Liquids via Isotope Dilution LC-MS/MS

Executive Summary

Accurate quantification of nicotine in e-liquids is critical for regulatory compliance (FDA PMTA, EU TPD) and product safety. While traditional methods like GC-FID (ISO 20714) are robust for simple matrices, they often lack the specificity required for complex flavor formulations or trace impurity analysis. This guide details a Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol. By utilizing Nicotine-d4 as an internal standard, this method dynamically compensates for the significant matrix effects (ion suppression/enhancement) inherent in electrospray ionization (ESI), ensuring superior accuracy and precision (CV < 3%) across diverse PG/VG ratios and flavor profiles.

Scientific Rationale & Principles

Why Isotope Dilution Mass Spectrometry (IDMS)?

In complex e-liquid matrices, components like vegetable glycerin (VG), propylene glycol (PG), and flavoring agents (e.g., cinnamaldehyde, vanillin) can co-elute with nicotine, altering the ionization efficiency in the MS source. This phenomenon, known as Matrix Effect (ME) , compromises the accuracy of external calibration methods.

The IDMS Solution: Isotope dilution employs a stable isotopically labeled internal standard (ISTD)—in this case, (-)-Nicotine-d4 (deuterated on the pyridine ring). Because the ISTD is chemically identical to the analyte but distinguishable by mass, it experiences the exact same extraction losses and ionization suppression as the native nicotine.

The Quantification Logic:

Method Selection: LC-MS/MS vs. GC-MS

While GC-MS (e.g., CDC Method) is a viable alternative, LC-MS/MS is selected for this protocol due to:

-

Salt Compatibility: Direct analysis of nicotine salts (lactate, benzoate) without thermal degradation or free-base conversion.

-

Throughput: "Dilute-and-shoot" capability minimizes sample prep time.

-

Sensitivity: Lower Limits of Quantitation (LLOQ) suitable for trace analysis in "zero-nicotine" verification.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data validation, highlighting the self-correcting nature of the IDMS workflow.

Figure 1: ID-LC-MS/MS Workflow demonstrating the compensation for matrix-induced signal suppression.

Materials & Reagents

| Category | Item | Specification | Justification |

| Analytes | (-)-Nicotine | >99% Purity, USP/EP Grade | Primary Reference Standard. |

| Internal Standard | (-)-Nicotine-d4 | >98% Isotopic Purity | Co-elutes with nicotine; compensates for matrix effects. |

| Solvents | Methanol (MeOH) | LC-MS Grade | Minimizes background noise in MS. |

| Solvents | Acetonitrile (ACN) | LC-MS Grade | Organic mobile phase. |

| Buffer | Ammonium Bicarbonate | High Purity | High pH buffer to keep nicotine in free-base form for C18 retention. |

| Column | Phenomenex Gemini NX-C18 | 3 µm, 100 x 2.0 mm | High-pH stable (up to pH 12) essential for basic alkaloids. |

Detailed Protocol

Step 1: Preparation of Stock Solutions

-

Nicotine Stock (1 mg/mL): Accurately weigh 10 mg of Nicotine standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

ISTD Stock (1 mg/mL): Dissolve 10 mg of Nicotine-d4 in 10 mL Methanol.

-

Working ISTD Solution (10 µg/mL): Dilute the ISTD Stock 1:100 with Methanol. Note: This solution will be spiked into every sample.

Step 2: Sample Preparation (Dilute-and-Shoot)

Rationale: E-liquids are highly viscous.[1] Gravimetric preparation is preferred over volumetric to eliminate viscosity-based pipetting errors.

-

Weighing: Weigh approx. 50 mg (0.05 g) of e-liquid sample into a 15 mL centrifuge tube. Record exact weight to 0.1 mg.

-

Spiking: Add 100 µL of Working ISTD Solution (10 µg/mL) to the tube.

-

Dilution: Add 9.9 mL of 50:50 Methanol:Water (containing 10 mM Ammonium Bicarbonate).

-

Homogenization: Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution of VG.

-

Filtration: Filter an aliquot through a 0.22 µm PTFE syringe filter into an LC vial.

Step 3: Instrumental Analysis (LC-MS/MS)

LC Parameters:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

MS/MS Parameters:

-

Source: Electrospray Ionization (ESI), Positive Mode.[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Nicotine | 163.1 | 130.1 | 35 | 20 | Quantifier |

| Nicotine | 163.1 | 132.1 | 35 | 18 | Qualifier |

| Nicotine-d4 | 167.1 | 134.1 | 35 | 20 | Internal Standard |

Data Analysis & Validation Criteria

Calculation

Calculate the Area Ratio for each sample and standard:

Generate a calibration curve by plotting Concentration Ratio (x-axis) vs. Area Ratio (y-axis). Use linear regression with

Validation Parameters (Acceptance Criteria)

| Parameter | Definition | Acceptance Criteria |

| Linearity | ||

| Accuracy | % Deviation from nominal conc. | |

| Precision | % CV (Coefficient of Variation) | |

| Matrix Effect | Comparison of slope (Matrix vs Solvent) | |

| Recovery | Spike recovery in placebo e-liquid |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | VG accumulation on column | Increase column temperature to 50°C; ensure adequate re-equilibration time. |

| Poor Peak Shape | pH mismatch | Ensure Mobile Phase A is pH 10.0. Nicotine tails significantly at neutral/acidic pH on C18. |

| Signal Saturation | Concentration too high | Dilute sample further (e.g., 1:1000). E-liquids can be 50 mg/mL; detector saturates easily. |

| Carryover | Sticky nicotine residue | Use a needle wash of 50:50 ACN:MeOH with 0.1% Formic Acid. |

References

-

Centers for Disease Control and Prevention (CDC). (2021). Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols.[3][4] PubMed Central. Link

-

International Organization for Standardization (ISO). (2019).[5][6] ISO 20714:2019 E-liquid — Determination of nicotine, propylene glycol and glycerol in liquids used in electronic nicotine delivery devices — Gas chromatographic method.[5][7] (Note: Standard GC-FID method). Link

-

Thermo Fisher Scientific. (2016). A Simplified Approach for Nicotine Quantification in Electronic Cigarette Liquids using GC-Orbitrap Mass Spectrometry. Application Note. Link

-

Royal Society of Chemistry. (2018). Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS. Analytical Methods.[1][2][5][6][8][9][10][11][12][13][14] Link

-

Restek Corporation. (2020). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Application Note. Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. scispace.com [scispace.com]

- 3. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. imperialbrandsscience.com [imperialbrandsscience.com]

- 9. agilent.com [agilent.com]

- 10. Simultaneous quantification of nicotine salts in e-liquids by LC-MS/MS and GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. iris.unito.it [iris.unito.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor [discover.restek.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Pharmacokinetic Studies Using (+/-)-Nicotine-¹³CD₃

Introduction: The Imperative for Precision in Nicotine Pharmacokinetics

Nicotine, the primary psychoactive alkaloid in tobacco, presents a complex pharmacokinetic profile, characterized by rapid absorption, extensive distribution, and fast metabolism.[1][2] Understanding its journey through the body is paramount for toxicological assessments, clinical trials for smoking cessation therapies, and the evaluation of novel nicotine delivery systems. The inherent variability in nicotine metabolism, largely influenced by genetic polymorphisms in enzymes like CYP2A6, necessitates highly accurate and precise bioanalytical methods to obtain reliable pharmacokinetic data.[3][4]

Stable isotope-labeled internal standards are the cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). They offer unparalleled precision by compensating for variations in sample preparation and matrix effects.[5] (+/-)-Nicotine-¹³CD₃, a deuterated and ¹³C-labeled analog of nicotine, serves as an ideal internal standard for pharmacokinetic studies. The presence of both deuterium and ¹³C ensures a significant mass shift from the unlabeled analyte, preventing spectral overlap, while its identical physicochemical properties to nicotine ensure it behaves similarly during extraction and chromatographic separation.[6] Crucially, studies have shown that deuterium labeling at certain positions does not introduce a significant kinetic isotope effect on nicotine's clearance, validating its use in quantitative disposition studies.[6]

This comprehensive guide provides detailed application notes and protocols for conducting pharmacokinetic studies of nicotine using (+/-)-Nicotine-¹³CD₃ as an internal standard. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methodologies.

Part 1: The Scientific Foundation

The Rationale for Using (+/-)-Nicotine-¹³CD₃

The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with the bioanalysis of nicotine in complex biological matrices such as plasma, urine, and saliva. Here's why (+/-)-Nicotine-¹³CD₃ is the superior choice:

-

Co-elution with the Analyte: (+/-)-Nicotine-¹³CD₃ has virtually identical chromatographic retention times to unlabeled nicotine, ensuring that any matrix effects experienced by the analyte are mirrored by the internal standard.

-

Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is a common issue in bioanalysis.[5] Because the internal standard co-elutes and has the same ionization efficiency as the analyte, the ratio of their signals remains constant, even in the presence of matrix interference.

-

Correction for Sample Preparation Variability: Losses during sample extraction and processing steps are inevitable. By adding a known amount of (+/-)-Nicotine-¹³CD₃ at the beginning of the sample preparation process, any losses of the analyte are proportionally matched by losses of the internal standard, leading to an accurate final quantification.

-

No Isotope Effect: The placement of the stable isotopes in (+/-)-Nicotine-¹³CD₃ is designed to avoid significantly altering the metabolic pathways of the molecule.[6] This ensures that the internal standard does not interfere with the natural metabolism of nicotine being studied.

Nicotine Metabolism: A Complex Pathway

Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[1][3][4][7] Approximately 70-80% of nicotine is converted to cotinine, which has a longer half-life and is often used as a biomarker for nicotine exposure.[3][8] Cotinine is further metabolized, primarily by CYP2A6, to trans-3'-hydroxycotinine.[4][7] Other minor metabolic pathways include N-oxidation and glucuronidation.[3][7][8]

Understanding these pathways is crucial for designing pharmacokinetic studies, as it dictates which analytes (nicotine, cotinine, trans-3'-hydroxycotinine, etc.) should be monitored to get a complete picture of nicotine's disposition.

Caption: Major metabolic pathways of nicotine in humans.

Part 2: Experimental Protocols

This section outlines a comprehensive protocol for a pharmacokinetic study of nicotine in human subjects, from sample collection to bioanalytical quantification.

Study Design and Conduct (Illustrative Example)

A typical pharmacokinetic study would involve the administration of a single dose of nicotine (e.g., via an oral capsule or transdermal patch) to a cohort of healthy volunteers.

Protocol:

-

Subject Recruitment and Screening: Recruit healthy, non-smoking adult volunteers. Conduct a thorough medical screening to ensure they meet the inclusion criteria.

-

Informed Consent: Obtain written informed consent from all participants before any study-related procedures are performed.

-

Dosing: After an overnight fast, administer a single dose of nicotine to each subject.

-

Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Storage: Immediately store the plasma samples at -80°C until analysis.

Caption: General workflow of a nicotine pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification of Nicotine and Metabolites

This protocol details a validated LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma.

2.2.1 Materials and Reagents

-

Nicotine, Cotinine, and trans-3'-hydroxycotinine reference standards

-

(+/-)-Nicotine-¹³CD₃ and Cotinine-d₃ internal standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (drug-free)

2.2.2 Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[9]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (containing (+/-)-Nicotine-¹³CD₃ and Cotinine-d₃) to each tube, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

2.2.3 LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicotine | 163.1 | 130.1 |

| Cotinine | 177.1 | 80.1 |

| trans-3'-hydroxycotinine | 193.1 | 80.1 |

| (+/-)-Nicotine-¹³CD₃ | 167.1 | 134.1 |

| Cotinine-d₃ | 180.1 | 80.1 |

Bioanalytical Method Validation

The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11][12] Validation ensures the method is accurate, precise, and reliable for its intended purpose.[10][13]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[5]

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Part 3: Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Following the quantification of nicotine and its metabolites in the plasma samples, the concentration-time data are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common approach.

Key Pharmacokinetic Parameters:

-

Cₘₐₓ (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.

-

Tₘₐₓ (Time to Maximum Plasma Concentration): The time at which Cₘₐₓ is reached.[14][15]

-

AUC (Area Under the Curve): The total exposure of the body to the drug over time.

-

t₁/₂ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[14]

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Example Pharmacokinetic Data for Nicotine (Illustrative):

| Parameter | Value | Unit |

| Cₘₐₓ | 15.2 | ng/mL |

| Tₘₐₓ | 0.75 | h |

| AUC₀₋₂₄ | 85.6 | ng·h/mL |

| t₁/₂ | 2.5 | h |

| CL | 1200 | mL/min |

| Vd | 180 | L |

Note: These values are for illustrative purposes and can vary significantly between individuals.

Conclusion

The use of (+/-)-Nicotine-¹³CD₃ as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable platform for pharmacokinetic studies of nicotine. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to generate high-quality data that can withstand regulatory scrutiny. By adhering to these principles of scientific integrity and methodological rigor, the scientific community can continue to advance our understanding of nicotine's complex pharmacology and its implications for public health.

References

-

Nicotine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Molecular Interventions, 5(3), 160-173. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Current Drug Metabolism, 6(5), 493-500. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]

-

Frontage Laboratories. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Allied Academies. (2025, March 30). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Retrieved from [Link]

-

Generics and Biosimilars Initiative. (2018, May 21). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

-

Tobacco in Australia. (2018, January 15). 6.2 Pharmacokinetics. Retrieved from [Link]

-

Chen, G., et al. (2024, December 1). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. PubMed. Retrieved from [Link]

-

Chen, G., et al. (n.d.). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague…. OUCI. Retrieved from [Link]

-

Benowitz, N. L., & Hukkanen, J. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. Retrieved from [Link]

-

Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical pharmacology and therapeutics, 49(3), 270–277. Retrieved from [Link]

-

Jacob, P., 3rd, Yu, L., Wilson, M., & Benowitz, N. L. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Biological mass spectrometry, 20(5), 247–252. Retrieved from [Link]

-

Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493. Retrieved from [Link]

-

McGuffey, J. E., et al. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. CDC Stacks. Retrieved from [Link]

-

Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. Retrieved from [Link]

-

Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Semantic Scholar. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved from [Link]

-

University of Bath. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

-

WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. Retrieved from [Link]

-

Gant, T. G. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

-

S.N.D.T. Women's University. (n.d.). Pharmacokinetic evaluation of a developed nicotine transdermal system. Retrieved from [Link]

-

Magadh Mahila College. (n.d.). NICOTINE. Retrieved from [Link]

-

Benowitz, N. (n.d.). Pharmacokinetics and Pharmacodynamics of Nicotine. Grantome. Retrieved from [Link]

-

It's Chemistry Time. (2023, February 11). Synthesis of Nicotine ~ Structural elucidation #mscchemistrynotes #alkaloids @itschemistrytime. YouTube. Retrieved from [Link]

-

MDPI. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

-

Chapman, F., et al. (2025, October 22). Nicotine pouch pharmacokinetics compared to smoked tobacco: A systematic review and meta-analysis. PMC. Retrieved from [Link]

-

McEwan, M., et al. (2021, December 18). A Randomised Study to Investigate the Nicotine Pharmacokinetics of Oral Nicotine Pouches and a Combustible Cigarette. Retrieved from [Link]

Sources

- 1. 6.2 Pharmacokinetics - Tobacco in Australia [tobaccoinaustralia.org.au]

- 2. whyquit.com [whyquit.com]

- 3. ClinPGx [clinpgx.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 6. Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. hhs.gov [hhs.gov]

- 12. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. Nicotine pouch pharmacokinetics compared to smoked tobacco: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

Application Note: High-Sensitivity Quantitation of Nicotine and Metabolites in Biological Fluids via LC-MS/MS

Abstract

This application note details a robust, validated methodology for the simultaneous quantification of Nicotine, Cotinine, and trans-3'-hydroxycotinine (3-HC) in human plasma and urine. Unlike generic small molecule protocols, this guide addresses the specific physicochemical challenges of nicotine analysis: volatility, hydrophilicity, and severe carryover. We utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with high-pH Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Metabolic Context

Accurate quantification of nicotine exposure requires monitoring not only the parent compound but also its primary metabolites. Nicotine has a short half-life (~2 hours), making it a poor marker for sporadic use. Cotinine (half-life ~16 hours) and 3-HC provide a longitudinal view of exposure and CYP2A6 metabolic activity.

The Analytical Challenge

-

Basicity: Nicotine is a diprotic base (pKa 3.1, 8.0). On traditional C18 columns at acidic pH, it interacts with residual silanols, causing severe peak tailing.

-

Matrix Effects: Phospholipids in plasma suppress ionization, necessitating rigorous cleanup.

-

Carryover: Nicotine "sticks" to flow paths, requiring aggressive needle wash protocols.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism relevant to target selection.

Figure 1: Primary metabolic pathway of nicotine mediated by Cytochrome P450 2A6.

Experimental Strategy: Sample Preparation

Expert Insight: Protein precipitation (PPT) is insufficient for nicotine analysis in plasma due to phospholipid breakthrough. Liquid-Liquid Extraction (LLE) is effective but difficult to automate. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard here. It utilizes the basic nature of nicotine to lock the analyte onto the sorbent via ionic interaction while washing away neutrals and acids.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Matrix: 200 µL Human Plasma or Urine. Internal Standard (IS): Nicotine-d4, Cotinine-d3 (100 ng/mL in Methanol).

| Step | Action | Mechanistic Rationale |

| 1. Pre-treatment | Add 20 µL IS + 200 µL 2% Formic Acid (aq). Vortex. | Acidification (pH < 3) ensures Nicotine is fully protonated ( |

| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates sorbent ligands and ensures proper wetting. |

| 3. Loading | Load pre-treated sample at low vacuum (~5 inHg). | Slow loading maximizes interaction time between ionized analytes and sulfonate groups on the sorbent. |

| 4. Wash 1 | 1 mL 2% Formic Acid. | Removes proteins and hydrophilic interferences; analyte remains ionically bound. |

| 5. Wash 2 | 1 mL Methanol. | Critical Step: Removes hydrophobic interferences (phospholipids) and neutrals. Analyte remains bound. |

| 6. Elution | 2 x 400 µL 5% Ammonium Hydroxide in Methanol. | High pH (>10) deprotonates the nicotine, breaking the ionic bond and releasing it into the organic solvent. |

| 7. Reconstitution | Evaporate to dryness ( | Concentrates sample and matches solvent to initial LC conditions to prevent peak distortion. |

Workflow Diagram

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to remove phospholipids.

Instrumental Method (LC-MS/MS)

Liquid Chromatography

Expert Insight: While HILIC is an option for polar metabolites, it suffers from long equilibration times. We employ a High-pH Reversed-Phase strategy. Using a high pH (pH 10) mobile phase keeps nicotine in its neutral (unprotonated) state, increasing retention on C18 and drastically improving peak shape compared to acidic conditions.

-

Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with Ammonium Hydroxide).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MRM Parameters)

Operated in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Nicotine | 163.2 | 132.1 | 35 | 20 | Quantifier |

| 163.2 | 130.1 | 35 | 25 | Qualifier | |

| Nicotine-d4 | 167.2 | 136.1 | 35 | 20 | Internal Std |

| Cotinine | 177.2 | 80.1 | 40 | 25 | Quantifier |

| 177.2 | 98.1 | 40 | 20 | Qualifier | |

| 3-HC | 193.2 | 80.1 | 38 | 28 | Quantifier |

Validation & Quality Control

To ensure data integrity, this method adheres to FDA Bioanalytical Method Validation Guidance (M10) [1].

Self-Validating System Checks

-

Internal Standard Response: Monitor IS area counts across the run. A drop of >50% compared to standards indicates matrix suppression or extraction failure.

-

Ion Ratio Confirmation: The ratio of Quantifier/Qualifier ions must be within ±15% of the calibration standard average. This confirms peak identity and rules out interference.

-

Carryover Check: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Analyte area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Performance Metrics

-

Linearity: 1.0 – 1000 ng/mL (R² > 0.995).

-

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Recovery: >85% for all analytes using the MCX protocol.

Troubleshooting & Expert Tips

The "Sticky" Needle Problem

Nicotine is notorious for adsorption to metallic surfaces and injector ports.

-

Solution: Use a dual-wash system.

-

Weak Wash: 10% Methanol (removes buffer salts).

-

Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid. The acetone/IPA mix is aggressive enough to strip adsorbed nicotine.

-

Matrix Effects in Urine

Urine concentrations of cotinine can be extremely high (>2000 ng/mL) in heavy smokers.

-

Solution: Screen samples with a rapid gradient first. Dilute high-concentration samples 1:10 with analyte-free urine (surrogate matrix) prior to extraction to stay within the linear range.

References

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. [Link]

-

World Health Organization (WHO). (2018). Standard operating procedure for determination of nicotine and cotinine in human serum. Laboratory and Scientific Section. [Link]

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Nicotine and its Metabolites from Biological Matrices

Abstract